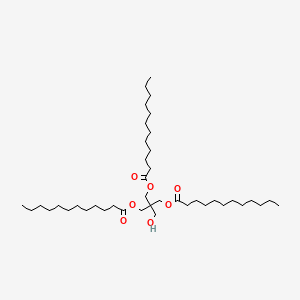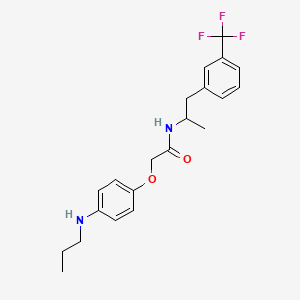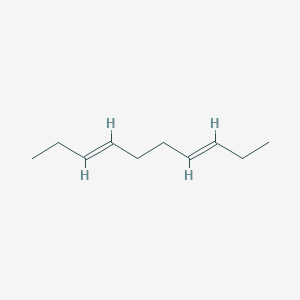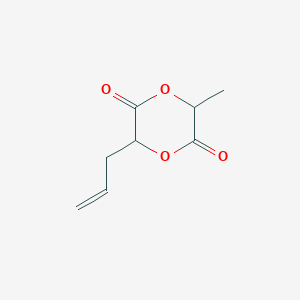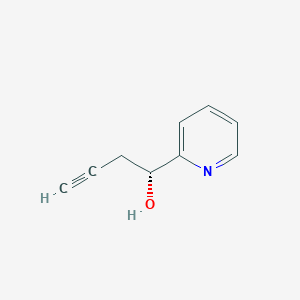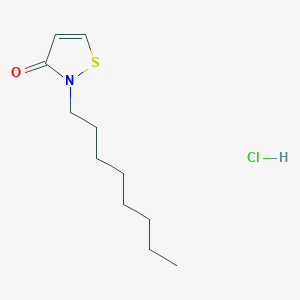
3(2H)-Isothiazolone, 2-octyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Isothiazolone, 2-octyl-, hydrochloride is a chemical compound known for its biocidal properties. It is widely used as a preservative and antimicrobial agent in various industrial applications. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isothiazolone, 2-octyl-, hydrochloride typically involves the reaction of 2-octyl-4-isothiazolin-3-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as cyclohexane to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity of the final product. The use of advanced equipment and techniques ensures the efficient production of the compound .
化学反应分析
Types of Reactions
3(2H)-Isothiazolone, 2-octyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve the replacement of functional groups in the compound with other groups, often using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound .
科学研究应用
3(2H)-Isothiazolone, 2-octyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a biocidal agent in various chemical formulations to prevent microbial contamination.
Biology: The compound is employed in biological research to study its effects on different microorganisms and to develop antimicrobial treatments.
Medicine: In the medical field, it is used as a preservative in pharmaceutical products to ensure their stability and safety.
作用机制
The mechanism of action of 3(2H)-Isothiazolone, 2-octyl-, hydrochloride involves the disruption of microbial cell membranes and inhibition of essential cellular processes. The compound targets various molecular pathways, leading to the death of microorganisms. The exact molecular targets and pathways may vary depending on the type of microorganism and the specific conditions of exposure .
相似化合物的比较
Similar Compounds
- 1,2-Benzisothiazol-3(2H)-one, 2-butyl
- 2-n-octyl-4-isothiazolin-3-one
Uniqueness
3(2H)-Isothiazolone, 2-octyl-, hydrochloride is unique due to its high efficacy against a broad spectrum of microorganisms and its stability under various conditions. Compared to similar compounds, it offers superior antimicrobial properties and is widely used in diverse applications .
属性
CAS 编号 |
68480-30-8 |
|---|---|
分子式 |
C11H20ClNOS |
分子量 |
249.80 g/mol |
IUPAC 名称 |
2-octyl-1,2-thiazol-3-one;hydrochloride |
InChI |
InChI=1S/C11H19NOS.ClH/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12;/h8,10H,2-7,9H2,1H3;1H |
InChI 键 |
DPGJMCSIMCJAOO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C(=O)C=CS1.Cl |
相关CAS编号 |
26530-20-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


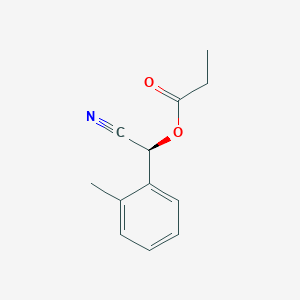
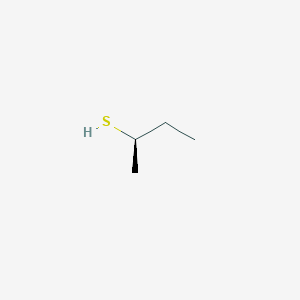
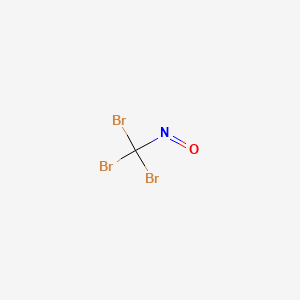
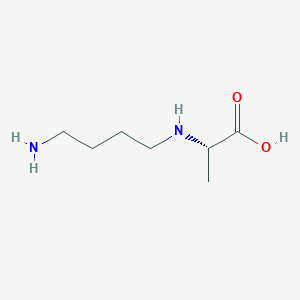
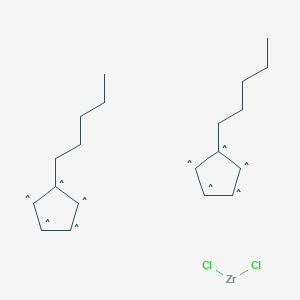
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
![3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13807742.png)
